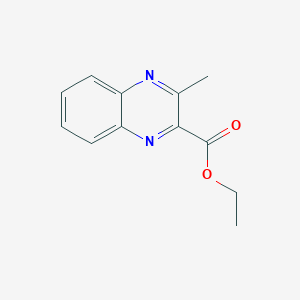

Ethyl 3-methylquinoxaline-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-methylquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZHLIWGVQPMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343319 | |

| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3885-38-9 | |

| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most efficient synthesis of ethyl 3-methylquinoxaline-2-carboxylate involves a one-pot cyclization reaction between o-phenylenediamine and ethyl 2-chloroacetoacetate, catalyzed by the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]). This method leverages the dual role of the ionic liquid as both solvent and catalyst, enabling rapid reaction kinetics at ambient temperature (20–25°C). The cyclization proceeds via nucleophilic substitution, where the amine groups of o-phenylenediamine attack the α-carbon of the β-ketoester, followed by intramolecular cyclization to form the quinoxaline core.

Key parameters include:

-

Molar ratio : 1:1.1 (o-phenylenediamine to ethyl 2-chloroacetoacetate)

-

Catalyst loading : 4 mL [EMIM][BF₄] per 2 mmol substrate

-

Reaction time : 60 minutes (monitored by TLC)

Workup and Yield Optimization

Post-reaction, the mixture is extracted with diethyl ether (3 × 15 mL) to isolate the organic phase containing the crude product. Rotary evaporation removes the solvent, and column chromatography (eluent: ethyl acetate/petroleum ether, 1:9 v/v) purifies the intermediate, yielding 90% of this compound. The ionic liquid is recovered via vacuum drying and reused for subsequent batches without significant loss in activity, underscoring the method’s sustainability.

Advantages Over Conventional Approaches

This method eliminates the need for high temperatures or toxic solvents, reducing energy consumption and waste. Traditional routes using acetic acid or toluene as solvents typically require 6–8 hours and achieve ≤70% yields. By contrast, the ionic liquid system completes the reaction in 1 hour with superior atom economy.

Benzofurazan-1-Oxide Reduction Pathway

Stepwise Synthesis from Benzofurazan-1-Oxide

An alternative route begins with benzofurazan-1-oxide, which undergoes condensation with ethyl acetylacetate in the presence of morpholine at 0–5°C to form a quinoxaline-1,4-dioxide intermediate. Subsequent reduction with sodium dithionite (Na₂S₂O₄) at 45–50°C for 4 hours selectively removes the dioxide groups, yielding this compound.

Critical steps include:

-

Condensation : Benzofurazan-1-oxide reacts with ethyl acetylacetate in morpholine to form 3-methyl-2-(3-fura-2-propenoyl)-quinoxaline-1,4-dioxide.

-

Reduction : Sodium dithionite cleaves the N-oxide bonds while preserving the ester functionality.

Challenges and Yield Considerations

This method involves multiple purification steps, including recrystallization from ethanol, which lowers the overall yield compared to the ionic liquid route. While the exact yield is unspecified in the literature, analogous reductions of quinoxaline dioxides typically achieve 50–65% efficiency. Additionally, the requirement for low-temperature conditions and moisture-sensitive reagents complicates scalability.

Comparative Analysis of Synthesis Methods

The ionic liquid method outperforms the benzofurazan pathway in yield, time, and environmental impact. However, the latter remains valuable for laboratories lacking specialized ionic liquids or requiring late-stage functionalization of pre-oxidized quinoxalines.

Mechanistic Insights and Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-methylquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Derivatives : EMQ is utilized as a precursor for synthesizing more complex quinoxaline derivatives, which are important in various chemical reactions .

- Reactivity : It undergoes various chemical transformations, including oxidation to form quinoxaline-2,3-dione derivatives and reduction to yield dihydroquinoxaline compounds. Nucleophilic substitution reactions can introduce functional groups at different positions on the quinoxaline ring .

Biology

- Antimicrobial Activity : EMQ exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Antifungal and Antiviral Properties : Research indicates that EMQ has potential antifungal and antiviral activities, which could lead to novel therapeutic agents .

- Biological Mechanisms : Quinoxaline derivatives like EMQ interact with various biological targets, influencing pathways relevant to disease processes .

Medicine

- Therapeutic Potential : EMQ shows promise in treating several conditions, including cancer and inflammatory diseases. Its derivatives have been studied for their anti-tumor properties .

- Drug Development : The compound's diverse biological activity positions it as a valuable candidate in pharmaceutical research aimed at discovering new drugs .

Industry

- Dyes and Pigments : EMQ is employed in the production of dyes and pigments due to its stable chemical structure .

- Organic Semiconductors : The compound's electronic properties make it suitable for applications in organic semiconductors and electroluminescent materials .

Case Study 1: Antimicrobial Applications

A study conducted on various quinoxaline derivatives, including EMQ, demonstrated their effectiveness against resistant strains of bacteria. The research highlighted the compound's ability to disrupt bacterial cell walls, leading to cell death. This finding supports the potential use of EMQ in developing new antimicrobial therapies.

Case Study 2: Cancer Treatment Research

In vitro studies have shown that EMQ derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific apoptotic pathways. This research underscores the importance of quinoxaline compounds in cancer therapeutics.

Wirkmechanismus

The mechanism of action of ethyl 3-methylquinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to inhibition of microbial growth or modulation of cellular pathways.

Pathways Involved: The compound can interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-methylquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives:

Biologische Aktivität

Ethyl 3-methylquinoxaline-2-carboxylate (EMQC) is a compound that belongs to the quinoxaline family, known for its diverse biological activities. This article delves into the biological activity of EMQC, highlighting its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

EMQC has the molecular formula C₁₂H₁₂N₂O₂ and features a quinoxaline core with a carboxylate functional group. This structure is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Activity

EMQC exhibits notable antimicrobial properties . Research indicates that quinoxaline derivatives, including EMQC, are effective against various bacterial strains, including Mycobacterium tuberculosis. The compound's minimum inhibitory concentration (MIC) values suggest strong antibacterial effects:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| EMQC | 4.0 | M. tuberculosis |

| Reference Drug | 2.0 | M. tuberculosis |

These findings position EMQC as a promising candidate for drug development in treating infectious diseases.

Anticancer Activity

Recent studies have explored the potential of EMQC derivatives as anticancer agents . For instance, derivatives of 3-methylquinoxaline were synthesized and tested for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. The results demonstrated significant activity:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 11e | 2.1 | HepG-2 |

| 12e | 9.8 | MCF-7 |

| Sorafenib | 3.4 | HepG-2 |

The compound 11e was particularly noteworthy for inducing apoptosis in cancer cells, showing a 49.14% increase in apoptotic activity compared to control cells . The underlying mechanisms involve the modulation of apoptotic markers such as caspase-3 and Bcl-2, indicating a potential pathway for therapeutic intervention.

The mode of action of EMQC is linked to its interaction with various biological targets. Quinoxaline derivatives are known to influence multiple biochemical pathways, including those involved in cell signaling and gene expression. Although specific pathways for EMQC are still under investigation, its structural characteristics suggest potential interactions with enzymes and receptors critical for cellular function.

Safety and Toxicity

While EMQC shows promise in therapeutic applications, it is essential to consider its safety profile. The compound has been classified with acute toxicity (Category 4) for oral, dermal, and inhalation routes. Further studies are necessary to evaluate its long-term effects and safety in clinical settings.

Case Studies and Research Findings

- Antimycobacterial Activity : A study demonstrated that EMQC derivatives effectively reduced colony-forming units (CFUs) in infected mice models, indicating their potential as antitubercular agents .

- VEGFR-2 Inhibition : Compounds derived from EMQC have been evaluated for their ability to inhibit VEGFR-2, a critical target in cancer therapy. The most effective compounds showed IC₅₀ values ranging from 2.9 to 5.4 µM, comparable to established drugs like sorafenib .

- In Vitro Toxicity Assessments : Experiments assessing the cytotoxicity of synthesized compounds against normal rat hepatocytes revealed low toxicity levels, with IC₅₀ values similar to those of approved drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-methylquinoxaline-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving quinoxaline derivatives. For example, a copper(I)-catalyzed reaction starting from this compound can yield derivatives like ethyl 3-vinylquinoxaline-2-carboxylate under optimized conditions (110°C, FeCl₃ catalyst, K₂S₂O₈ oxidizer, 47% yield) . To improve yields, researchers should systematically vary parameters such as solvent polarity (e.g., N,N-dimethylacetamide), catalyst loading, and reaction time. Parallel monitoring via TLC or HPLC can identify intermediate bottlenecks.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, focusing on aromatic proton environments and ester carbonyl signals. X-ray crystallography, refined using programs like SHELXL , provides precise bond-length and angle data. For low-quality crystals, hydrogen-bonding patterns can still be resolved via restrained refinement, as demonstrated in Acta Crystallographica studies . IR spectroscopy further confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Avoid inhalation by working in fume hoods, and prevent skin contact due to potential acute toxicity (Category 4) . Waste must be segregated and disposed via certified hazardous waste management services . Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in crystal structures (e.g., low precision due to twinning or poor diffraction) require rigorous validation. Use SHELXD for phase refinement and SHELXE for density modification . Cross-validate with spectroscopic data and computational models (e.g., DFT-optimized geometries). For hydrogen-bonding ambiguities, neutron diffraction or high-resolution synchrotron data may resolve conflicts .

Q. What strategies are effective in elucidating the reaction mechanism of this compound in catalytic processes?

- Methodological Answer : Mechanistic studies should combine kinetic isotope effects (KIEs), trapping of intermediates, and DFT calculations. For example, in FeCl₃-catalyzed vinylation reactions , probe the role of radical intermediates using EPR spectroscopy. Isotopic labeling (e.g., ¹³C-methyl groups) can track regioselectivity. Compare computed activation energies (Gaussian or ORCA software) with experimental Arrhenius plots.

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites by mapping electrostatic potentials (ESP) and Fukui indices. Validate predictions via Hammett correlations using substituted quinoxaline derivatives . Machine learning models trained on reaction databases (e.g., Reaxys) can further optimize synthetic pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Yield variations (e.g., 47% vs. higher literature values) may stem from impurities in starting materials or unoptimized workup. Replicate reactions under inert atmospheres (argon/glovebox) and characterize intermediates via LC-MS. Statistical Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) . Compare purity metrics (HPLC area%) across studies to isolate procedural discrepancies .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to publishing research on this compound?

- Methodological Answer : Adhere to the ACS Ethical Guidelines for transparency in data reporting. Disclose all synthetic attempts, including failed reactions, to avoid publication bias. For crystallographic studies, deposit raw data in repositories like the Cambridge Structural Database (CSD) . Acknowledge SHELX software usage explicitly , and ensure compliance with institutional biosafety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.